Naphthalene, triiodo-
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Overview
Description
Naphthalene, triiodo- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings The addition of three iodine atoms to the naphthalene structure significantly alters its chemical properties, making it a compound of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, triiodo- typically involves the iodination of naphthalene. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or sulfuric acid. The reaction is usually carried out under controlled conditions to ensure the selective addition of iodine atoms to the naphthalene ring.
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Direct Iodination
Reagents: Iodine (I₂), Nitric acid (HNO₃) or Sulfuric acid (H₂SO₄)
Conditions: The reaction is conducted at elevated temperatures (around 60°C) to facilitate the iodination process.
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Electrophilic Substitution
Reagents: Iodine monochloride (ICl) or Iodine pentafluoride (IF₅)
Conditions: The reaction is carried out in an inert solvent such as chloroform or carbon tetrachloride, under reflux conditions.
Industrial Production Methods
Industrial production of naphthalene, triiodo- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and ensure high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, triiodo- undergoes various chemical reactions, including:
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Oxidation
Reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Conditions: The reaction is typically carried out in an acidic medium at room temperature.
Products: Oxidation of naphthalene, triiodo- can lead to the formation of triiodo-naphthoquinone derivatives.
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Reduction
Reagents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Conditions: The reaction is conducted in an inert solvent such as tetrahydrofuran (THF) at low temperatures.
Products: Reduction can yield triiodo-naphthalene derivatives with reduced aromaticity.
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Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide), Nucleophiles (e.g., amines, thiols)
Conditions: The reaction is performed in polar solvents under reflux conditions.
Products: Substitution reactions can produce a variety of functionalized naphthalene derivatives.
Scientific Research Applications
Naphthalene, triiodo- has several applications in scientific research:
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Chemistry
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in the study of halogen bonding interactions.
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Biology
- Investigated for its potential as a radiolabeled compound in imaging studies.
- Studied for its interactions with biological macromolecules.
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Medicine
- Explored for its potential use in targeted drug delivery systems.
- Evaluated for its antimicrobial and anticancer properties.
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Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced electronic materials.
Mechanism of Action
The mechanism of action of naphthalene, triiodo- involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of iodine atoms enhances its ability to form strong halogen bonds with electron-rich sites on target molecules. This property is exploited in various applications, including molecular recognition and catalysis.
Comparison with Similar Compounds
Naphthalene, triiodo- can be compared with other halogenated naphthalene derivatives, such as:
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Naphthalene, diiodo-
- Contains two iodine atoms.
- Exhibits similar reactivity but with different steric and electronic properties.
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Naphthalene, tetraiodo-
- Contains four iodine atoms.
- Shows increased reactivity and potential for forming more complex structures.
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Naphthalene, brominated derivatives
- Brominated analogs exhibit different reactivity patterns due to the different halogen size and electronegativity.
The uniqueness of naphthalene, triiodo- lies in its balance of reactivity and stability, making it a versatile compound for various applications.
Properties
CAS No. |
73881-45-5 |
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Molecular Formula |
C10H5I3 |
Molecular Weight |
505.86 g/mol |
IUPAC Name |
1,2,3-triiodonaphthalene |
InChI |
InChI=1S/C10H5I3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5H |
InChI Key |
FQJKZDRSBPHVAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2I)I)I |
Origin of Product |
United States |
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